molecular formula C11H15N3O B7441089 1-Methyl-4-(pyridine-4-carbonyl)piperazine

1-Methyl-4-(pyridine-4-carbonyl)piperazine

Cat. No.: B7441089
M. Wt: 205.26 g/mol
InChI Key: BABGVNMVOOMXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(pyridine-4-carbonyl)piperazine is a compound that features a piperazine ring substituted with a methyl group and a pyridine-4-carbonyl group. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities and ability to interact with various biological targets .

Preparation Methods

The synthesis of 1-Methyl-4-(pyridine-4-carbonyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperazine with pyridine-4-carbonyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial production methods for piperazine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

1-Methyl-4-(pyridine-4-carbonyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

1-Methyl-4-(pyridine-4-carbonyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Piperazine derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 1-Methyl-4-(pyridine-4-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, piperazine derivatives are known to interact with GABA receptors, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

1-Methyl-4-(pyridine-4-carbonyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives .

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-13-6-8-14(9-7-13)11(15)10-2-4-12-5-3-10/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABGVNMVOOMXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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